Cas no 1947319-92-7 (3-fluoro-4-(trifluoromethyl)benzene-1-thiol)

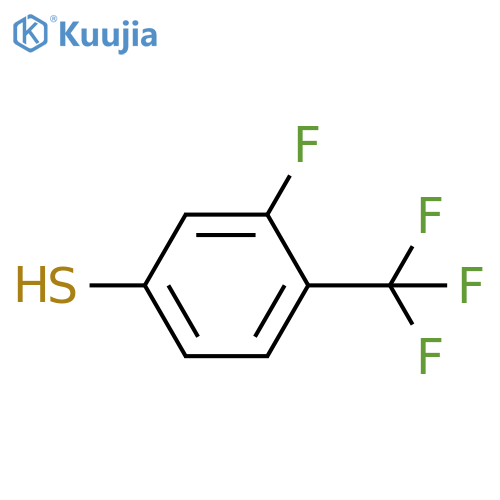

1947319-92-7 structure

商品名:3-fluoro-4-(trifluoromethyl)benzene-1-thiol

3-fluoro-4-(trifluoromethyl)benzene-1-thiol 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-(trifluoromethyl)thiophenol

- Benzenethiol, 3-fluoro-4-(trifluoromethyl)-

- 3-fluoro-4-(trifluoromethyl)benzene-1-thiol

- 1947319-92-7

- 3-Fluoro-4-(trifluoromethyl)benzenethiol

- DJVZQERXHVMIKY-UHFFFAOYSA-N

- EN300-1940081

-

- インチ: 1S/C7H4F4S/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H

- InChIKey: DJVZQERXHVMIKY-UHFFFAOYSA-N

- ほほえんだ: C1(S)=CC=C(C(F)(F)F)C(F)=C1

計算された属性

- せいみつぶんしりょう: 195.99698395g/mol

- どういたいしつりょう: 195.99698395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.403±0.06 g/cm3(Predicted)

- ふってん: 186.1±40.0 °C(Predicted)

- 酸性度係数(pKa): 4.84±0.10(Predicted)

3-fluoro-4-(trifluoromethyl)benzene-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1940081-0.1g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 0.1g |

$892.0 | 2023-09-17 | ||

| Enamine | EN300-1940081-5.0g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-1940081-0.5g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 0.5g |

$974.0 | 2023-09-17 | ||

| Enamine | EN300-1940081-5g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 5g |

$2940.0 | 2023-09-17 | ||

| Enamine | EN300-1940081-2.5g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 2.5g |

$1988.0 | 2023-09-17 | ||

| Enamine | EN300-1940081-1g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 1g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1940081-0.25g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 0.25g |

$933.0 | 2023-09-17 | ||

| Enamine | EN300-1940081-0.05g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 0.05g |

$851.0 | 2023-09-17 | ||

| Enamine | EN300-1940081-1.0g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 1g |

$1014.0 | 2023-06-03 | ||

| Enamine | EN300-1940081-10.0g |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol |

1947319-92-7 | 10g |

$4360.0 | 2023-06-03 |

3-fluoro-4-(trifluoromethyl)benzene-1-thiol 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1947319-92-7 (3-fluoro-4-(trifluoromethyl)benzene-1-thiol) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量